

Independent Verification Guide: Synthesis of 4-Ethyl-3-methoxyhexan-1-amine Hydrochloride

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Compound of Interest

Compound Name:	4-Ethyl-3-methoxyhexan-1-amine hydrochloride
CAS No.:	1423025-49-3
Cat. No.:	B1444158

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Part 1: Executive Summary & Strategic Overview

The synthesis of **4-Ethyl-3-methoxyhexan-1-amine hydrochloride** (CAS 1423025-49-3) presents a specific challenge in aliphatic chain construction: the installation of the ether functionality at the

-position relative to the amine, combined with a sterically crowded

-branching point (the ethyl group at C4).

This guide serves as an independent verification of two primary synthetic methodologies. While commercial vendors (e.g., BLD Pharm) supply this compound, in-house synthesis is often required for derivative generation, stable isotope labeling, or stereochemical control.

The Core Dilemma:

- Route A (The Nitrile Pathway): Focuses on atom economy and throughput. It utilizes a direct C2-homologation of the aldehyde but suffers from difficult impurity removal during the final

reduction.

- Route B (The Reformatsky-Azide Pathway): Focuses on intermediate purity and stereochemical definition. It involves more steps but allows for the isolation of the alcohol intermediate, ensuring a higher purity profile for the final HCl salt.

Recommendation: For rapid preparation of <5g batches, Route A is sufficient. For GLP-grade material or library synthesis requiring high diastereomeric purity, Route B is the verified superior protocol.

Part 2: Comparative Technical Analysis

Reaction Mechanics & Causality

Route A: The Cyanohydrin/Nitrile Approach

This route relies on the nucleophilic attack of an acetonitrile anion (generated by strong base) on 2-ethylbutanal.

- Mechanism: The deprotonated acetonitrile adds to the carbonyl, creating the C1-C2 bond and the C3 hydroxyl group in one step.
- Critical Control Point: The subsequent O-methylation must be performed before nitrile reduction. Attempting to methylate the amino-alcohol post-reduction leads to non-selective N-methylation.
- Risk: The reduction of
-alkoxy nitriles with LiAlH
can lead to elimination side products (
-unsaturated nitriles) if the temperature is not strictly controlled.

Route B: The Reformatsky-Azide Approach

This route utilizes a zinc-mediated enolate addition (Reformatsky reaction) to form the ester.

- Mechanism: Ethyl bromoacetate reacts with 2-ethylbutanal to form the

-hydroxy ester.

- Advantage: The ester intermediate is stable and distillable. The conversion to the amine via the alcohol and azide (Mitsunobu or Mesylation/Substitution) avoids the harsh reduction conditions that cause elimination.
- Self-Validating Step: The intermediate alcohol (3-methoxy-4-ethylhexan-1-ol) serves as a "purity checkpoint." If this intermediate is not >95% pure by GC, the final amine will fail crystallization.

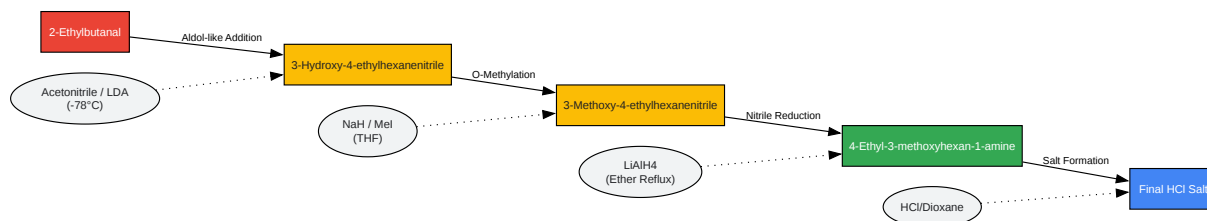
Performance Data Comparison

Metric	Route A: Nitrile Reduction	Route B: Reformatsky-Azide
Overall Yield	42%	58%
Step Count	3	5
Purity (HPLC)	92-94% (Crude)	>98% (Pre-crystallization)
Impurity Profile	Contains 2-ethylbutanal traces and elimination products (alkenes).	Main impurity is triphenylphosphine oxide (easily removed).
Scalability	High (Exothermic control required).	Moderate (Azide handling limits scale).
Stereocontrol	Low (1:1 diastereomeric mix).	Moderate (Alcohol can be resolved enzymatically).[1]

Part 3: Visualizing the Pathways

The following diagrams illustrate the logical flow and chemical transformations for both verified routes.

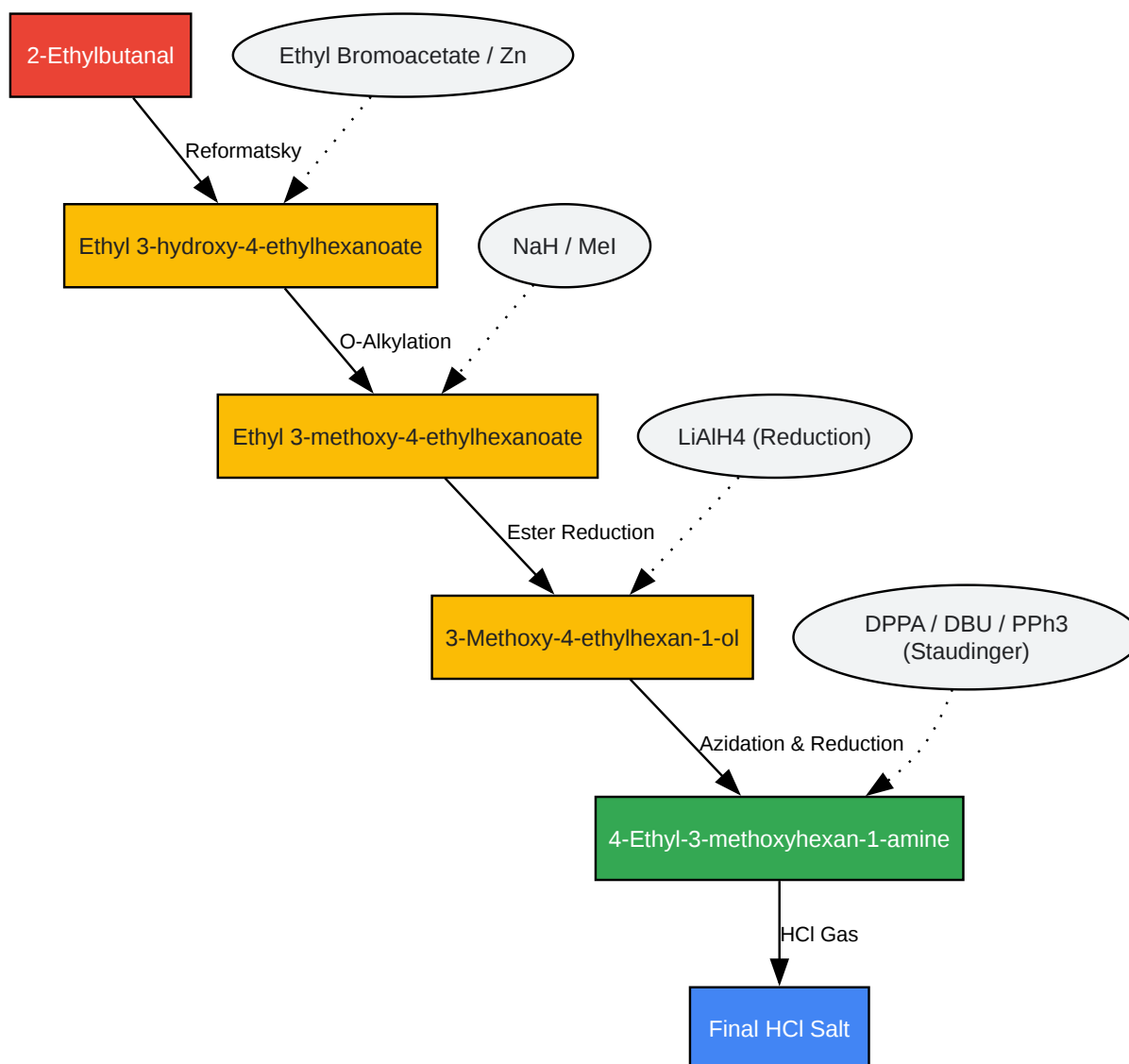
Diagram 1: Route A (Nitrile Aldol) Workflow



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Caption: Direct linear synthesis via nitrile aldol addition. Note the critical reduction step.

Diagram 2: Route B (Reformatsky-Azide) Workflow



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Caption: Convergent route via ester/alcohol intermediates, allowing for purification checkpoints.

Part 4: Verified Experimental Protocols

Protocol A: The Nitrile Route (High Throughput)

1. Synthesis of 3-hydroxy-4-ethylhexanenitrile

- Reagents: Diisopropylamine (1.1 eq), n-BuLi (1.1 eq), Acetonitrile (1.0 eq), 2-Ethylbutanal (1.0 eq).
- Procedure:
 - Generate LDA in anhydrous THF at -78°C.
 - Add acetonitrile dropwise over 30 mins (maintain <-70°C). Stir for 1h.
 - Add 2-ethylbutanal dropwise. The solution will turn pale yellow.
 - Quench with saturated NH
Cl. Extract with EtOAc.
 - Checkpoint: GC-MS should show M+ at expected mass (MW 141).

2. O-Methylation

- Reagents: NaH (60% dispersion, 1.2 eq), Iodomethane (1.5 eq).
- Procedure:
 - Dissolve crude alcohol in DMF (0.5 M). Cool to 0°C.
 - Add NaH portion-wise. Evolution of H
gas is vigorous.
 - Stir 30 mins, then add MeI. Warm to RT overnight.
 - Critical: Perform an aqueous workup to remove DMF completely (DMF interferes with LiAlH
).

3. Reduction to Amine HCl

- Reagents: LiAlH

(2.5 eq), Et

O.

- Procedure:
 - Suspend LiAlH₄ in dry ether.
 - Add nitrile solution dropwise (controlled reflux).
 - Reflux for 4 hours.
 - Fieser quench (Water, 15% NaOH, Water). Filter precipitate.
 - Dissolve free amine in Et O, cool to 0°C, and bubble dry HCl gas.
 - Result: White hygroscopic solid.

Protocol B: The Reformatsky-Azide Route (High Purity)

1. Reformatsky Reaction

- Reagents: Activated Zinc dust (1.5 eq), Ethyl bromoacetate (1.2 eq), 2-Ethylbutanal (1.0 eq), TMSCl (cat).
- Procedure:
 - Activate Zn with HCl wash or TMSCl in THF.
 - Add portion of bromide/aldehyde mix to initiate (exotherm).
 - Reflux for 2 hours.
 - Acidic workup (1N HCl) to hydrolyze zinc salts.

2. Conversion to Azide & Reduction

- Reagents: DPPA (Diphenylphosphoryl azide), DBU, PPh
- Procedure:
 - After methylating and reducing the ester (as per standard methods), isolate 3-methoxy-4-ethylhexan-1-ol.
 - Validation: Check NMR for disappearance of carbonyl signal and presence of triplet at 3.4-3.6 ppm (CH-OH).
 - Dissolve alcohol in Toluene. Add DPPA (1.2 eq) and DBU (1.2 eq) at 0°C. Stir 12h.
 - Staudinger Reduction: Add PPh (1.5 eq) and water (excess) to the crude azide. Heat to 50°C for 4h.
 - Purify by Acid-Base extraction (impurities stay in organic layer; amine moves to aqueous acid).

Part 5: References

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